

"Rhodanine, 3-(3,4-dimethoxyphenethyl)-" target identification and validation

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Compound of Interest

Rhodanine, 3-(3,4dimethoxyphenethyl)
Cat. No.:

B1362438

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Comparative Guide to the Biological Targets of Rhodanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the identified biological targets of rhodanine derivatives. Due to the limited specific data on "Rhodanine, 3-(3,4-dimethoxyphenethyl)-", this document focuses on the broader class of rhodanine-containing compounds, summarizing their inhibitory activities against various enzymes implicated in disease. The information is intended to support researchers in drug discovery and development by offering a comparative overview of potential therapeutic applications for this versatile scaffold.

Phosphatase of Regenerating Liver 3 (PRL-3)

PRL-3 is a protein tyrosine phosphatase implicated in cancer metastasis, making it an attractive target for anticancer drug development. Several rhodanine derivatives have been identified as potent inhibitors of PRL-3.

Data Presentation: Comparative Inhibitory Activity against PRL-3



Compound	Rhodanine Derivative	IC50 (μM)	Alternative Inhibitor	IC50 (μM)
Compound 1	5-cinnamilidene rhodanine derivative (CG- 707)	0.8[1][2]	JMS-053	0.035
Compound 2	Benzylidene rhodanine derivative (BR-1)	1.1[2]	Thienopyridone	0.13
Compound 3	Rhodanine benzylidene derivative (Compound 47)	0.9[1]	Candesartan	Micromolar range
Compound 4	Rhodanine naphthylidene derivative (Compound 48)	1.7[1]	-	-
Compound 5	5-[5-chloro-2- (trifluoromethyl)b enzylidene]-2- thioxothiazolidin- 4-one	15.22[1][3]	-	-
Unnamed	Cell-permeable benzylidene rhodamine compound	0.9[4][5]	-	-

Experimental Protocols: In Vitro PRL-3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PRL-3.

Materials:



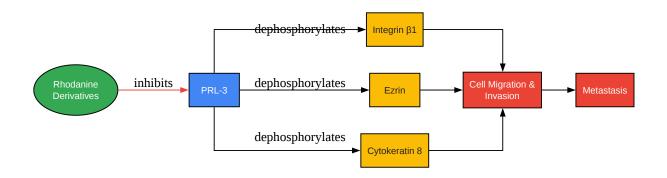
- · Recombinant human PRL-3 enzyme
- Phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP))
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT)
- Test compounds (rhodanine derivatives and alternatives) dissolved in DMSO
- 96-well microplate
- Microplate reader capable of fluorescence detection

Procedure:

- Prepare a solution of recombinant PRL-3 in the assay buffer.
- Serially dilute the test compounds in DMSO and then in the assay buffer to achieve the desired final concentrations.
- Add the PRL-3 enzyme solution to the wells of the 96-well plate.
- Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
- Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Visualization: PRL-3 Signaling Pathway





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Caption: Simplified signaling pathway of PRL-3 in cancer metastasis and its inhibition by rhodanine derivatives.

Receptor Tyrosine Kinases (VEGFR, EGFR, HER2)

Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are key players in cancer cell proliferation, survival, and angiogenesis. Rhodanine derivatives have been investigated as potential inhibitors of these kinases.

Data Presentation: Comparative Inhibitory Activity against Receptor Tyrosine Kinases



Target	Rhodanine Derivative	IC50 (μM)	Alternative Inhibitor	IC50 (nM)
VEGFR2	HM 1 (thiazolidinedion e derivative)	0.1[6]	Apatinib	1[7]
Axitinib	0.2[7]	_		
Cediranib	<1[7]			
EGFR	HD 1-5 (thiazolidinedion e derivatives)	0.0038 - 0.0091[6]	Gefitinib	37[8]
HB 4 (rhodanine derivative)	2.7 (HepG2), 3.1 (A549)[6]	Erlotinib	7-1185 (cell- dependent)[9]	
HF 1-5 (thiazolidin-4-one derivative)	6.4 (for most potent)[6]	Dacomitinib	6[8]	_
HER2	CUDC-101 (HDAC/EGFR/H ER2 inhibitor)	0.0157	Lapatinib	9.2[10]
Afatinib	14[11]			
TAK-165	6[10]			

Experimental Protocols: In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To measure the inhibitory effect of compounds on the kinase activity of VEGFR, EGFR, or HER2.

Materials:

- Recombinant human kinase (VEGFR, EGFR, or HER2)
- Kinase-specific substrate (e.g., a synthetic peptide)



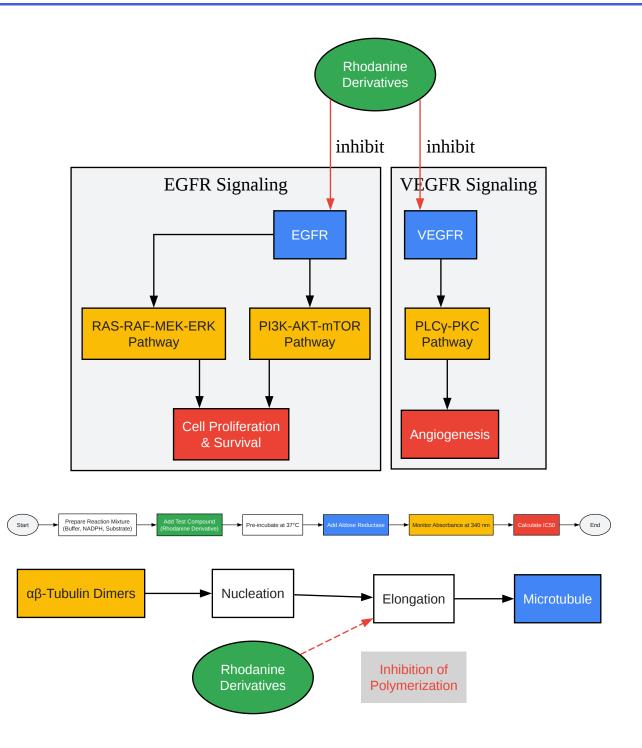
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[12]
- Test compounds
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well microplate

Procedure:

- Prepare serial dilutions of the test compounds.
- In a 384-well plate, pre-incubate the recombinant kinase with the test compounds for a defined period (e.g., 30 minutes at 27°C).[12]
- Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.[12]
- Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
- Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualization: EGFR/VEGFR Signaling Pathways





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